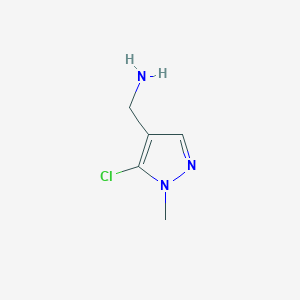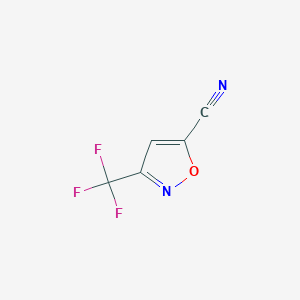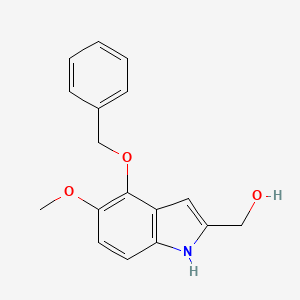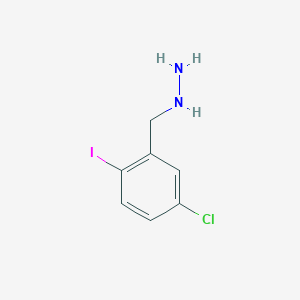
(5-Chloro-2-iodobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-iodobenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group substituted with chlorine and iodine atoms at the 5 and 2 positions, respectively, and a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted hydrazine derivatives.
Oxidation: Azides or other oxidized products.
Reduction: Reduced hydrazine derivatives.
Applications De Recherche Scientifique
(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2-iodobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(5-Chloro-2-iodobenzyl)hydrazone: A derivative formed by the reaction of (5-Chloro-2-iodobenzyl)hydrazine with aldehydes or ketones.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine substituents on the benzyl ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also provides distinct chemical properties compared to similar compounds with different functional groups.
Propriétés
Formule moléculaire |
C7H8ClIN2 |
|---|---|
Poids moléculaire |
282.51 g/mol |
Nom IUPAC |
(5-chloro-2-iodophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
Clé InChI |
OJJOFKRDFUWNLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CNN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


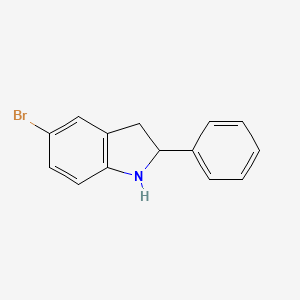

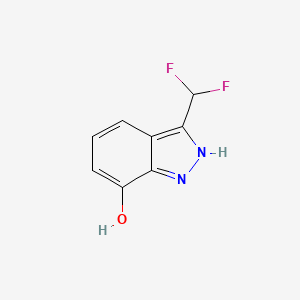
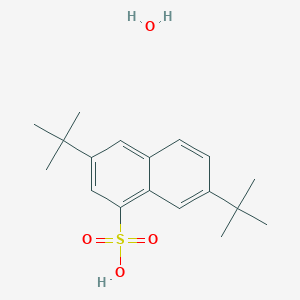
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
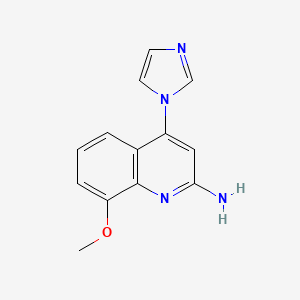
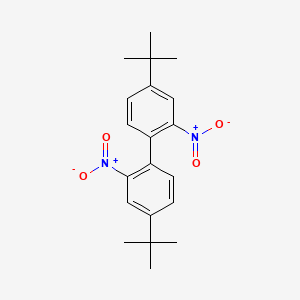

![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)


